5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole is a complex organic compound with a unique structure that combines a tetrahydropyridine ring with an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with appropriate reagents to form the desired oxadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the tetrahydropyridine ring.
Reduction: This can lead to the formation of different derivatives by reducing specific bonds within the compound.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while reduction could produce various hydrogenated derivatives .
Scientific Research Applications
5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its potential biological activity, including its effects on cellular processes.
Medicine: There is interest in its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets within biological systems. This interaction can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in critical biological processes .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)boronic acid: This compound shares the tetrahydropyridine ring but differs in its functional groups, leading to different chemical properties.
1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine:
Uniqueness
What makes 5-(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)-3-methyl-1,2,4-oxadiazole unique is its combination of the tetrahydropyridine and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H17N3O/c1-12-16-15(19-17-12)14-8-5-9-18(11-14)10-13-6-3-2-4-7-13/h2-4,6-8H,5,9-11H2,1H3 |
InChI Key |
JCDBNCSXWALKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CCCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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